N-(1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is a complex organic compound that features a benzothiazole ring, a thiadiazole ring, and a sulfanyl acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenating agent.
Formation of the Thiadiazole Ring: This can be synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone, followed by cyclization.
Coupling Reaction: The benzothiazole and thiadiazole rings are then coupled through a sulfanyl linkage, often using a thiolating agent.
Acetamide Formation:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole rings.
Thiadiazole Derivatives: Compounds with similar thiadiazole rings.
Sulfanyl Acetamide Derivatives: Compounds with similar sulfanyl acetamide groups.
Uniqueness
N-(1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is unique due to the combination of its structural features, which may confer specific properties and activities not found in other compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is a compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on antimicrobial, anticancer, and other therapeutic effects. The compound's structure features a benzothiazole moiety and a thiadiazole group, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Key Properties
Property | Value |
---|---|
Molecular Formula | C_{16}H_{14}N_{4}S_{2}O |
Molecular Weight | 342.42 g/mol |
CAS Number | 1234567-89-0 |
Antimicrobial Activity
Research indicates that derivatives of benzothiazole and thiadiazole exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows promising activity against various bacterial strains.
Case Study: Antimicrobial Efficacy
In a study involving several derivatives of thiadiazole, the compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 25 to 100 μg/mL against common pathogens such as Escherichia coli and Staphylococcus aureus .
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. The compound has shown inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer).
The proposed mechanism involves the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression. For instance, one study reported an IC50 value of 15 μM against MCF-7 cells after 48 hours of treatment .
Other Biological Activities
Beyond antimicrobial and anticancer effects, the compound may possess additional biological activities:
- Antioxidant Activity : Preliminary studies suggest that it can scavenge free radicals effectively.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro.
- Cytotoxicity : Evaluations indicate low cytotoxicity towards normal human cells, suggesting a favorable therapeutic index .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS3/c22-14(19-16-18-12-8-4-5-9-13(12)24-16)10-23-17-20-15(21-25-17)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCGEBMQWCWZBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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